molecular formula C15H16N4O2S2 B13361308 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13361308
M. Wt: 348.4 g/mol
InChI Key: BMIBXLGKRWZNMK-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzodioxin ring and a triazolothiadiazole core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazolothiadiazole Core: This involves the reaction of thiosemicarbazide with various reagents to form the triazolothiadiazole ring.

    Coupling of the Two Moieties: The final step involves the coupling of the benzodioxin ring with the triazolothiadiazole core, often using a suitable linker such as an isopropylsulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylsulfanyl group.

    Reduction: Reduction reactions can occur at various sites, including the triazolothiadiazole ring.

    Substitution: The compound can participate in substitution reactions, especially at the benzodioxin ring and the triazolothiadiazole core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the triazolothiadiazole ring could lead to various reduced forms.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its ability to disrupt microbial cell processes.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer or infections.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The presence of the isopropylsulfanyl group in 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole distinguishes it from similar compounds. This group may confer unique properties such as increased lipophilicity, altered reactivity, or enhanced biological activity.

Properties

Molecular Formula

C15H16N4O2S2

Molecular Weight

348.4 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16N4O2S2/c1-9(2)22-8-13-16-17-15-19(13)18-14(23-15)10-3-4-11-12(7-10)21-6-5-20-11/h3-4,7,9H,5-6,8H2,1-2H3

InChI Key

BMIBXLGKRWZNMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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